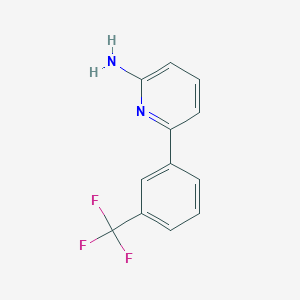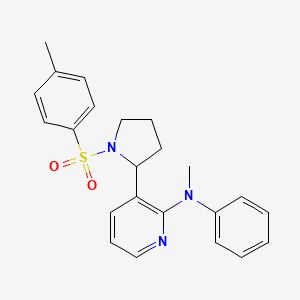
1-(2-(tert-Butyl)thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(tert-Butyl)thiazol-5-yl)éthanone est un composé appartenant à la famille des thiazoles, qui se caractérise par un cycle à cinq chaînons contenant à la fois des atomes de soufre et d'azote. Les thiazoles sont connus pour leurs diverses activités biologiques et se retrouvent dans divers produits naturels et composés synthétiques présentant des propriétés pharmacologiques importantes .
Méthodes De Préparation
La synthèse de 1-(2-(tert-Butyl)thiazol-5-yl)éthanone implique généralement la réaction de la tert-butylamine avec le thioamide dans des conditions spécifiques. La réaction est effectuée en présence d'une base, telle que l'hydroxyde de sodium, et d'un solvant comme l'éthanol. Le mélange est chauffé à reflux, et le produit est isolé par filtration et techniques de purification . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle avec des conditions de réaction optimisées pour assurer des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
1-(2-(tert-Butyl)thiazol-5-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium pour obtenir des dérivés de thiazolidine.
Applications De Recherche Scientifique
1-(2-(tert-Butyl)thiazol-5-yl)éthanone a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de dérivés de thiazole plus complexes présentant des activités biologiques potentielles.
Biologie : Le composé est étudié pour ses propriétés antimicrobiennes, antifongiques et antivirales.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent anticancéreux, anti-inflammatoire et neuroprotecteur.
Industrie : Il est utilisé dans le développement d'agrochimiques, de colorants et de sensibilisateurs photographiques
Mécanisme d'action
Le mécanisme d'action de 1-(2-(tert-Butyl)thiazol-5-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber l'activité de certaines enzymes ou de certains récepteurs, ce qui entraîne ses effets antimicrobiens ou anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'activité biologique spécifique étudiée .
Mécanisme D'action
The mechanism of action of 1-(2-(tert-Butyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-(2-(tert-Butyl)thiazol-5-yl)éthanone peut être comparé à d'autres dérivés de thiazole, tels que :
Sulfathiazole : Un médicament antimicrobien présentant une structure cyclique thiazole similaire.
Ritonavir : Un médicament antirétroviral contenant une fraction thiazole.
Tiazofurine : Un médicament antinéoplasique contenant un cycle thiazole
Ces composés partagent le cycle thiazole mais diffèrent par leurs substituants et leurs activités biologiques spécifiques, soulignant la polyvalence et l'unicité de 1-(2-(tert-Butyl)thiazol-5-yl)éthanone dans diverses applications.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
1-(2-tert-butyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H13NOS/c1-6(11)7-5-10-8(12-7)9(2,3)4/h5H,1-4H3 |
Clé InChI |
MGVFTPKGWVWSNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(S1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


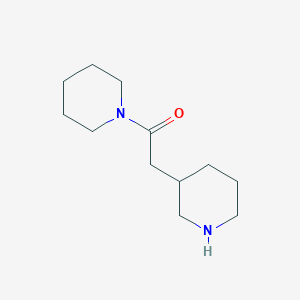

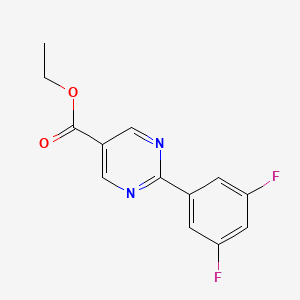

![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
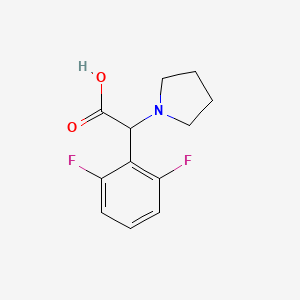
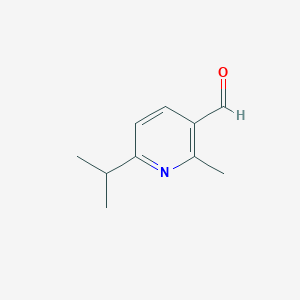
![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)



